molecular formula C19H17N3O2S B2712277 N-[2-(1H-indol-3-yl)ethyl]-8-quinolinesulfonamide CAS No. 66462-93-9

N-[2-(1H-indol-3-yl)ethyl]-8-quinolinesulfonamide

Cat. No.: B2712277
CAS No.: 66462-93-9
M. Wt: 351.42
InChI Key: TUTRCLJTQWRDHT-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-3-yl)ethyl]-8-quinolinesulfonamide is a synthetic small molecule of significant interest in biochemical and cancer research, combining a sulfamoylquinoline moiety with an indole-ethylamine scaffold. The 8-quinolinesulfonamide structural class is recognized for its potent activity as a modulator of key glycolytic enzymes . Specifically, derivatives of 8-quinolinesulfonamide have been identified as effective regulators of the tumor cell-specific M2 isoform of pyruvate kinase (PKM2), a critical enzyme in the glycolytic pathway known as the Warburg effect, which is a hallmark of cancer cell metabolism . The molecule incorporates a tryptamine-like side chain, a structural feature common in biologically active compounds; research indicates that such indole-ethylamine frameworks can be leveraged to develop molecules with targeted biological activities . The presence of both the 8-quinolinesulfonamide and the indolyl-ethyl group suggests potential for this compound to interact with enzyme active sites, potentially forming key interactions such as hydrogen bonds and π-stacking, which are critical for stabilizing ligand-protein complexes . This reagent is intended for use in in vitro studies investigating the modulation of tumor metabolism, enzyme inhibition mechanisms, and the development of novel anti-cancer strategies. It is supplied for laboratory research applications. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c23-25(24,18-9-3-5-14-6-4-11-20-19(14)18)22-12-10-15-13-21-17-8-2-1-7-16(15)17/h1-9,11,13,21-22H,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTRCLJTQWRDHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-8-quinolinesulfonamide typically involves the reaction of 2-(1H-indol-3-yl)ethanamine with 8-quinolinesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

2-(1H-indol-3-yl)ethanamine+8-quinolinesulfonyl chlorideThis compound+HCl\text{2-(1H-indol-3-yl)ethanamine} + \text{8-quinolinesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-(1H-indol-3-yl)ethanamine+8-quinolinesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography would be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-8-quinolinesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

Biological Applications

Antimicrobial Activity
N-[2-(1H-indol-3-yl)ethyl]-8-quinolinesulfonamide has been studied for its antimicrobial properties. Research indicates that derivatives of indole compounds exhibit significant activity against various pathogens, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). For instance, one study reported the synthesis of indole derivatives that demonstrated potent antibacterial activity with minimum inhibitory concentrations (MICs) as low as 1 μg/mL against MRSA .

Antiviral Properties
The compound has also been investigated for its antiviral potential, particularly as a fusion inhibitor against HIV. Indole compounds have shown promise in inhibiting the fusion of viral membranes, which is crucial for the viral entry into host cells. Structure-based drug design approaches have been employed to optimize these compounds for enhanced efficacy against HIV .

Anticancer Activity
Research has highlighted the potential of indole derivatives in cancer therapy. Compounds similar to this compound have been found to exhibit cytotoxic effects on various cancer cell lines, suggesting their potential utility in cancer treatment protocols .

Synthesis and Structural Modifications

Synthetic Pathways
The synthesis of this compound typically involves multi-step processes that allow for the modification of functional groups to enhance biological activity. For example, one effective synthetic route includes the condensation of 2-(1H-indol-3-yl)ethanol with 8-quinolinesulfonyl chloride under basic conditions to yield the desired sulfonamide .

Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in substituents on the indole or quinoline moieties can significantly influence antimicrobial and anticancer activities. SAR studies have indicated that specific modifications can enhance binding affinity to target proteins involved in disease processes .

Data Table: Summary of Biological Activities

Activity TypeTarget Pathogen/ConditionMIC/IC50 ValuesReference
AntibacterialMRSA≤ 1 μg/mL
AntiviralHIVNot specified
AnticancerVarious Cancer Cell LinesVaries

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-8-quinolinesulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, while the quinoline moiety can intercalate into DNA and inhibit topoisomerase enzymes . These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Compounds and Data:

Compound Name Substituents Biological Activity (IC50) Selectivity (Cancer vs. Normal Cells) References
Compound 9a (from ) Propargylamine-linked sulfonamide IC50: 0.376–0.756 mM (168.7–339.7 µg/mL) across 5 cancer lines High selectivity (low toxicity to fibroblasts)
N-[4-(4-Morpholinyl)phenyl]-8-quinolinesulfonamide Morpholinylphenyl sulfonamide No direct activity data; morpholine may enhance solubility Unknown
N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline Chloro, methyl, methoxy substituents Reported as intermediate for antimalarials/analgesics Not specified
5-Bromo-8-iodoquinoline (CAS: 1257664-92-8) Halogenated quinoline Structural analog; halogenation may improve target binding No data

Analysis:

  • Compound 9a: Exhibits potent cytotoxicity against melanoma (C32, COLO829), breast (MDA-MB-231), glioblastoma (U87-MG), and lung (A549) cancer cells, with IC50 values comparable to cisplatin in A549 cells (0.496 mM vs. cisplatin’s known ~0.5–1.0 mM range). The propargylamine group may contribute to its activity via enhanced cellular uptake or target interaction .
  • Morpholinylphenyl Derivative : The morpholine ring likely improves aqueous solubility, a critical factor for pharmacokinetics. However, the absence of indole or propargyl groups may reduce affinity for hydrophobic targets .
  • However, excessive halogenation may reduce selectivity .

Structural Impact on Activity

  • Indole vs. Morpholine/Phenyl Groups: The indole moiety in N-[2-(1H-Indol-3-yl)ethyl]-8-quinolinesulfonamide provides a planar aromatic system for stacking interactions, which is absent in morpholine-based analogs. This feature may enhance binding to DNA or protein pockets, as seen in topoisomerase inhibitors .
  • Sulfonamide Linker: Common to all compounds, the sulfonamide group acts as a hydrogen-bond donor/acceptor, critical for target recognition. Variations in the linker (e.g., propargylamine in 9a vs. ethylindole in the target compound) influence conformational flexibility and steric effects .

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-8-quinolinesulfonamide is a compound characterized by the presence of both indole and quinoline moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C19H17N3O2S
  • Molar Mass : 351.42 g/mol
  • CAS Number : 66462-93-9

This compound exhibits a broad range of biological activities attributed to its structural components:

  • Indole Moiety :
    • Known for binding with high affinity to various receptors, contributing to its antiviral, anti-inflammatory, and anticancer properties.
    • Indole derivatives have shown significant activity against pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus (MRSA) with low minimum inhibitory concentrations (MICs) .
  • Quinoline Moiety :
    • Quinoline compounds are recognized for their antimicrobial and antitumor activities, enhancing the efficacy of the indole component in this compound .

Biological Activities

The compound has been studied for several biological activities:

  • Antimicrobial Activity :
    • Effective against various bacterial strains, including MRSA, with MIC values reported as low as 0.98 μg/mL .
    • Exhibits potential against Mycobacterium tuberculosis and other pathogenic bacteria.
  • Anticancer Properties :
    • Demonstrated antiproliferative effects on cancer cell lines, particularly A549 cells, indicating potential as an anticancer agent .
    • Structural analogs have shown promise in inhibiting cancer cell growth through mechanisms involving apoptosis and cell cycle arrest.
  • Antiviral Activity :
    • Compounds similar to this compound have been identified as fusion inhibitors in HIV research, suggesting potential applications in antiviral therapy .

Case Studies and Research Findings

A review of recent studies highlights the compound's diverse applications:

  • Antimicrobial Studies :
    • A study reported significant antibacterial activity against Mycobacterium tuberculosis H37Rv and MRSA strains, emphasizing the compound's potential in treating resistant infections .
  • Cancer Research :
    • Research indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, showcasing their therapeutic potential .
  • Molecular Docking Studies :
    • Molecular docking analyses revealed strong binding affinities of the compound to specific protein targets involved in bacterial resistance mechanisms, supporting its development as a novel antibacterial agent .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamideAnti-inflammatoryIndole derivative with enhanced anti-inflammatory properties
N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamideAntiviral, anti-inflammatoryCombines antiviral and anti-inflammatory activities

Q & A

Q. What are the key synthetic pathways for N-[2-(1H-indol-3-yl)ethyl]-8-quinolinesulfonamide, and what reaction conditions are critical for yield optimization?

The synthesis typically involves:

  • Quinoline Core Formation : Skraup or Doebner-von Miller synthesis to generate the 8-quinolinesulfonyl chloride intermediate .
  • Sulfonamide Coupling : Reaction of 8-quinolinesulfonyl chloride with 3-(2-aminoethyl)indole under anhydrous conditions (e.g., DCM, pyridine) to form the sulfonamide bond. Temperature control (0–5°C) minimizes side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
    Key Factors : Moisture-sensitive intermediates require inert atmospheres (N₂/Ar). Excess sulfonyl chloride (1.2–1.5 eq) ensures complete coupling .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify indole NH (δ 10.2–10.8 ppm), sulfonamide protons (δ 7.8–8.2 ppm), and quinoline aromaticity .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H]⁺ (calc. for C₁₉H₁₇N₃O₂S: 364.1084) .
  • HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) to assess purity (>98% for biological assays) .

Q. What solvent systems are recommended for in vitro solubility and bioactivity assays?

  • Primary Solubility : DMSO (stock solutions at 10–50 mM) due to low aqueous solubility (<1 mg/mL).
  • Bioassay Dilution : Dilute in PBS or culture media (final DMSO ≤0.1%) to avoid cytotoxicity .

Advanced Research Questions

Q. How do electronic effects of the sulfonamide and indole moieties influence binding to biological targets (e.g., enzymes, receptors)?

  • Sulfonamide Group : Acts as a hydrogen-bond acceptor, enhancing interactions with catalytic residues (e.g., serine proteases). Electron-withdrawing effects increase quinoline ring electrophilicity .
  • Indole Ethyl Linker : Provides conformational flexibility for hydrophobic pocket penetration. Substituents on indole (e.g., 5-methoxy) modulate π-π stacking and selectivity .
    Methodological Insight : Molecular docking (AutoDock Vina) paired with mutagenesis studies (e.g., alanine scanning) validates key interactions .

Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved?

  • Potential Causes : Poor membrane permeability (logP >3.5), efflux pump activity (e.g., P-gp), or metabolic instability (CYP450 oxidation of indole).
  • Solutions :
    • Permeability Assays : Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 monolayers to quantify passive diffusion .
    • Metabolite Screening : LC-MS/MS to identify degradation products (e.g., sulfonic acid derivatives) .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., halogenation, alkylation)?

  • Quinoline Ring Halogenation : Electrophilic substitution at C5/C7 using NBS or ICl in acetic acid. Steric hindrance from the sulfonamide group directs reactivity .
  • Indole Modification : Friedel-Crafts alkylation at C3 using tert-butyloxycarbonyl (Boc)-protected intermediates to prevent N-alkylation .

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

  • X-ray Crystallography : Co-crystallization with target proteins (e.g., LasR in Pseudomonas aeruginosa) reveals binding modes. For free ligands, slow vapor diffusion (ether/pentane) yields single crystals .
  • Data Interpretation : Compare torsion angles (indole-quinoline dihedral) with DFT-optimized structures (B3LYP/6-31G*) to validate stability .

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